4-(Methylthio)benzo[d]oxazole-2-carbaldehyde
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Overview
Description
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzo[d]oxazole ring system substituted with a methylthio group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzo[d]oxazole ring system. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents such as methyl iodide. The final step involves the formylation of the 2-position using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 4-(Methylthio)benzo[d]oxazole-2-carboxylic acid
Reduction: 4-(Methylthio)benzo[d]oxazole-2-methanol
Substitution: Various substituted benzo[d]oxazole derivatives
Scientific Research Applications
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 4-(Methylthio)benzo[d]thiazole
- 2-(Methylthio)benzo[d]thiazole
Uniqueness
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both a methylthio group and an aldehyde group on the benzo[d]oxazole ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-7-4-2-3-6-9(7)10-8(5-11)12-6/h2-5H,1H3 |
InChI Key |
PUHZNBDASMTEJF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)C=O |
Origin of Product |
United States |
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